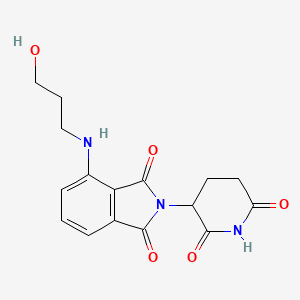
Pomalidomide-C3-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-C3-OH is a derivative of pomalidomide, an immunomodulatory agent used primarily in the treatment of multiple myeloma. Pomalidomide itself is a thalidomide analogue, known for its potent anti-inflammatory and anti-cancer properties. The compound has gained significant attention in the scientific community due to its enhanced efficacy and reduced toxicity compared to its predecessors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-C3-OH typically involves multiple steps, starting from commercially available starting materials. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further reactions, including reduction and cyclization, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves high-yield reactions and efficient purification steps to ensure the final product’s purity exceeds 99% . Continuous flow synthesis has also been explored to improve the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-C3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions are commonly used in the synthesis of this compound, particularly in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce amines.
Applications De Recherche Scientifique
Pomalidomide-C3-OH has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: This compound is primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
Pomalidomide-C3-OH exerts its effects through multiple mechanisms:
Inhibition of Angiogenesis: The compound directly inhibits the formation of new blood vessels, which is crucial for tumor growth.
Immunomodulation: It enhances the immune system’s ability to attack cancer cells by increasing the activity of T-cells and natural killer cells.
Induction of Apoptosis: This compound induces programmed cell death in cancer cells, thereby reducing tumor size.
Comparaison Avec Des Composés Similaires
Pomalidomide-C3-OH is compared with other similar compounds such as thalidomide and lenalidomide. While all three compounds belong to the same class of immunomodulatory drugs, this compound has shown improved efficacy and a better toxicity profile . Thalidomide, the parent compound, was the first to demonstrate anti-cancer activity but had significant side effects. Lenalidomide, a more potent analogue, improved upon thalidomide’s efficacy but still had limitations. This compound, the latest in this series, offers the best balance of efficacy and safety .
List of Similar Compounds
- Thalidomide
- Lenalidomide
- CC-220 (Iberdomide)
Propriétés
Formule moléculaire |
C16H17N3O5 |
|---|---|
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C16H17N3O5/c20-8-2-7-17-10-4-1-3-9-13(10)16(24)19(15(9)23)11-5-6-12(21)18-14(11)22/h1,3-4,11,17,20H,2,5-8H2,(H,18,21,22) |
Clé InChI |
VESILCAPQNJVEI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


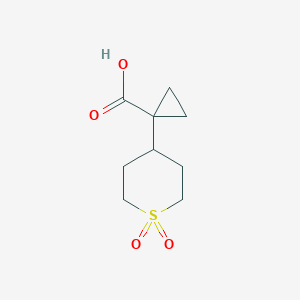
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)

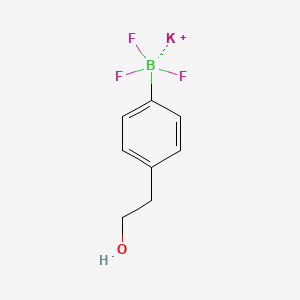
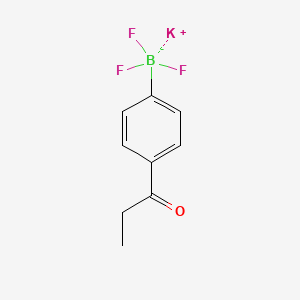
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-2-(oxan-4-yl)propanamide hydrochloride](/img/structure/B13467214.png)
![2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide](/img/structure/B13467221.png)
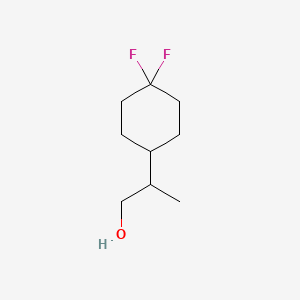
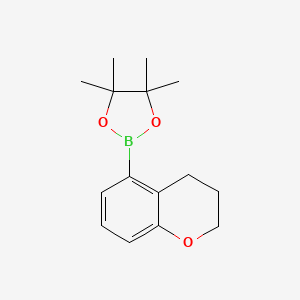
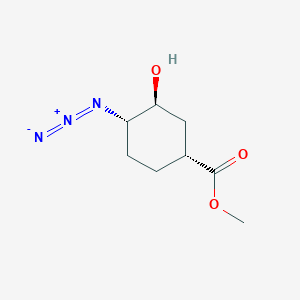
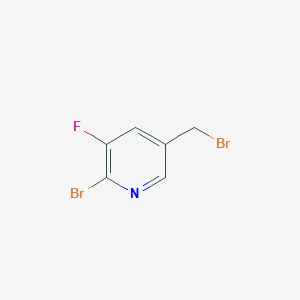

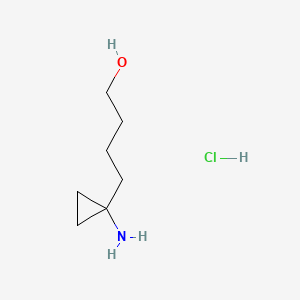
![3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea](/img/structure/B13467242.png)
